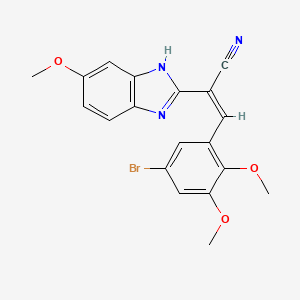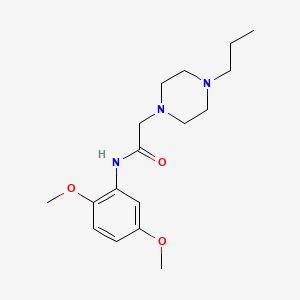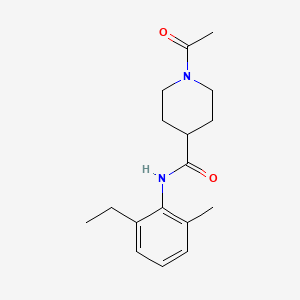![molecular formula C11H10ClN3O2 B5349603 N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5349603.png)
N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide derivatives often involves multistep chemical reactions, starting from basic aromatic acids or esters to form the desired oxadiazole core and subsequent functionalization. These processes typically utilize reagents like N,N-dimethyl formamide (DMF), sodium hydride (NaH), hydrazine hydrate, and various catalysts to achieve the target compounds through esterification, hydrazidation, and cyclization reactions. The synthesized compounds are then characterized using techniques such as NMR, IR, and mass spectral data (Rehman et al., 2013) (Siddiqui et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is elucidated using crystallography and spectroscopic methods, revealing insights into the conformation, bonding, and intermolecular interactions. For example, crystallographic data can show the orientation of phenyl rings with respect to the oxadiazole or thiazole rings and the types of intermolecular interactions stabilizing the crystal structure (Saravanan et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives involves interactions with various reagents and conditions to form new bonds or functional groups. These reactions include N-alkylation, Michael addition, and condensation processes, which are fundamental in modifying the compound's chemical structure for desired properties and activities (Iftikhar et al., 2019).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments and applications. These properties are determined through experimental methods and contribute to the compound's characterization and potential use in material science and chemical engineering fields.
Chemical Properties Analysis
The chemical properties, such as reactivity with specific reagents, stability under various conditions, and inhibition potential against enzymes or bacteria, are essential for exploring the compound's applications in medicinal chemistry and biochemistry. Studies show that derivatives of this compound exhibit antibacterial, hemolytic, and thrombolytic activities, highlighting their potential as therapeutic agents (Aziz-Ur-Rehman et al., 2020).
Future Directions
properties
IUPAC Name |
N-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-7(16)13-6-10-14-11(15-17-10)8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXRUVUWHFIBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC(=NO1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methoxymethyl)-7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5349525.png)

![8-(4-methoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5349543.png)

![N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]-3-(6-methyl-2-oxopyridin-1(2H)-yl)propanamide](/img/structure/B5349570.png)

![3-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)benzonitrile](/img/structure/B5349585.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-hydroxyacetamide](/img/structure/B5349589.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5349604.png)
![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methoxyphenol](/img/structure/B5349611.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-isonicotinoylpiperidine-4-carboxylic acid](/img/structure/B5349613.png)
![(3S*,5R*)-1-(3-hydroxybenzyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5349620.png)
![ethyl 4-{[4-(3-hydroxy-3-methylbutyl)benzoyl]amino}-1-piperidinecarboxylate](/img/structure/B5349622.png)